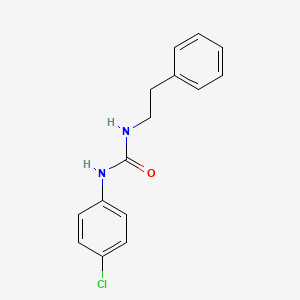

1-(4-Chlorophenyl)-3-phenethylurea

CAS No.:

Cat. No.: VC8933872

Molecular Formula: C15H15ClN2O

Molecular Weight: 274.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15ClN2O |

|---|---|

| Molecular Weight | 274.74 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-3-(2-phenylethyl)urea |

| Standard InChI | InChI=1S/C15H15ClN2O/c16-13-6-8-14(9-7-13)18-15(19)17-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,17,18,19) |

| Standard InChI Key | WEAZROGNZZIRPL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)Cl |

| Canonical SMILES | C1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)Cl |

Introduction

Chemical Identity and Structural Characteristics

1-(4-Chlorophenyl)-3-phenethylurea, with the IUPAC name 1-(4-chlorophenyl)-3-(2-phenylethyl)urea, is defined by the molecular formula C₁₅H₁₅ClN₂O and a molecular weight of 274.74 g/mol . Its structure comprises a urea backbone (–NH–CO–NH–) linking a 4-chlorophenyl group and a phenethyl moiety. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 482058 |

| SMILES | C1=CC=C(C=C1)CCNC(=O)NC2=CC=C(C=C2)Cl |

| InChIKey | WEAZROGNZZIRPL-UHFFFAOYSA-N |

| Synonymous Designations | CHEMBL1360165, SCHEMBL4894746, MLS000583393 |

The compound’s planar aromatic systems (phenyl rings) and polar urea group contribute to its physicochemical behavior, including solubility in polar aprotic solvents like dimethylformamide (DMF) and limited solubility in water .

Pharmacological and Biological Research

-

Anticancer Potential: Urea derivatives often act as kinase inhibitors or apoptosis inducers. For example, sorafenib, a urea-containing drug, targets Raf kinases in cancer therapy .

-

Antimicrobial Activity: Chlorinated phenyl groups enhance membrane permeability in pathogens, as seen in chlorhexidine derivatives .

In silico predictions using tools like SwissADME suggest moderate blood-brain barrier permeability (logBB = 0.12) and CYP450 inhibition potential (CYP2C9 > CYP3A4), though experimental validation remains pending .

Industrial and Research Applications

1-(4-Chlorophenyl)-3-phenethylurea’s primary utility lies in chemical research:

-

Medicinal Chemistry: As a scaffold for developing targeted therapies, particularly in oncology and infectious diseases.

-

Material Science: Urea derivatives contribute to polymer crosslinking and supramolecular assembly due to hydrogen-bonding capabilities.

Notably, its chlorophenyl group may enhance stability against metabolic degradation, a trait valuable in drug design .

Future Directions and Research Gaps

The compound’s untapped potential warrants further investigation:

-

Activity Screening: High-throughput assays against cancer cell lines, bacterial strains, and viral targets.

-

Structure-Activity Relationships (SAR): Modifying the phenethyl or chlorophenyl groups to optimize efficacy.

-

Pharmacokinetic Profiling: Assessing bioavailability, metabolism, and excretion pathways.

Collaborative efforts between academic and industrial laboratories could accelerate its transition from a research chemical to a therapeutic candidate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume